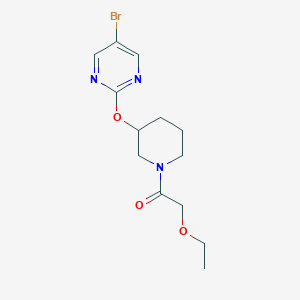
2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Structural Analysis
- The compound displays significant intermolecular interactions, such as hydrogen bonds, which are critical in the formation of hydrogen-bonded chains. These interactions are pivotal in understanding the conformational stability of the molecule and its potential applications in drug design and molecular docking studies. For instance, Gelbrich, Haddow, and Griesser (2011) examined a related compound, demonstrating the importance of these interactions in crystalline structures, which could be relevant for the design of pharmaceuticals with enhanced bioavailability and stability Gelbrich, Haddow, & Griesser, 2011.
Antimicrobial Applications
- Sulfonamide derivatives, closely related to the query compound, have been synthesized and evaluated for their antimicrobial properties. These compounds display activity against Gram-positive bacteria, offering insights into the potential use of such molecules in developing new antimicrobial agents. The study by an unnamed group of researchers (2019) highlights the antimicrobial efficacy of these compounds, suggesting the possibility of using similar sulfonamide derivatives in treating bacterial infections Unnamed, 2019.
Catalytic and Synthetic Applications
- Another aspect of research focuses on the synthesis and characterization of compounds for catalytic applications. For example, Dayan et al. (2013) explored the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides, which demonstrated efficiency as catalysts in transfer hydrogenation reactions. This suggests the utility of such sulfonamide derivatives in catalysis, potentially applicable in organic synthesis and industrial chemistry processes Dayan et al., 2013.
Enzyme Inhibition and Pharmacological Profiles
- Sulfonamides incorporating structural motifs have been investigated for their enzyme inhibitory profiles, including antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition. Such compounds have potential applications in treating diseases associated with oxidative stress and enzyme dysfunction. Lolak et al. (2020) provided insights into the diverse pharmacological activities of these molecules, which could be relevant for the development of new therapeutic agents Lolak et al., 2020.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(9-10-21(20)24)11-12-23-27(25,26)22-15-17(2)7-8-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDQAJRBPSQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)
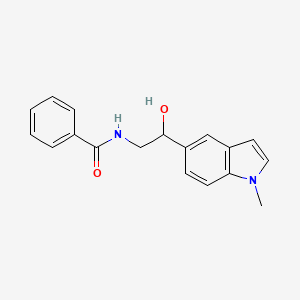


![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)
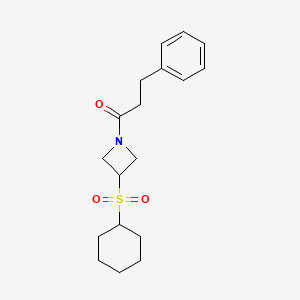

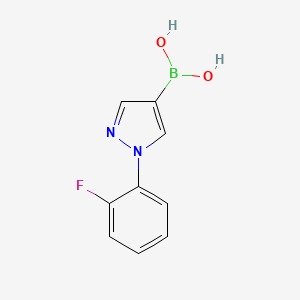
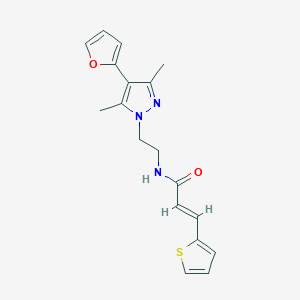
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

![2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2522690.png)
